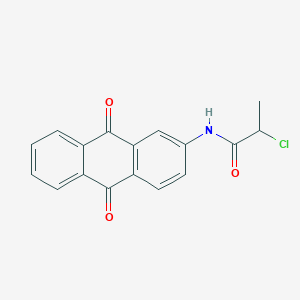
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is a chemical compound belonging to the class of anthraquinone derivatives. This compound is characterized by its complex molecular structure, which includes a chloro group, a propanamide moiety, and a 9,10-dioxo-9,10-dihydroanthracen-2-yl group. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
It has been synthesized and tested for its antimicrobial actions , suggesting that its targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . This suggests that it may interact with its targets in a similar manner, potentially altering their function and leading to its antimicrobial effects.
Result of Action
The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results suggest that the compound’s action leads to the inhibition of growth or death of these microbial species.
生化分析
Biochemical Properties
It has been found to interact with α-, β- and ω-amino acids, leading to the synthesis of new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The effects of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide on cells and cellular processes are complex and multifaceted. Experimental testing has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide typically involves multiple steps, starting with the preparation of the anthraquinone core. One common synthetic route includes the following steps:
Formation of Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives.
Introduction of Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of Propanamide Moiety: The propanamide group is introduced through amide coupling reactions, typically using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound, leading to the formation of hydroquinone derivatives.
Substitution: Substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 9,10-anthraquinone.
Reduction Products: Hydroquinone derivatives, such as 9,10-dihydroxyanthracene.
Substitution Products: Hydroxylated or aminated derivatives of the original compound.
科学研究应用
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various anthraquinone derivatives, which are used in dye manufacturing and organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing potential in combating bacterial and fungal infections.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is utilized in the production of pigments, dyes, and other chemical intermediates.
相似化合物的比较
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide.
Uniqueness: Unlike its analogs, this compound exhibits superior antimicrobial activity and a broader spectrum of biological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-10-6-7-13-14(8-10)16(21)12-5-3-2-4-11(12)15(13)20/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXPDAIYCTAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














